Prmt5-IN-21

Description

Properties

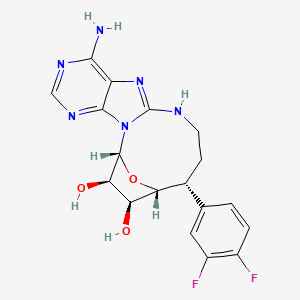

Molecular Formula |

C18H18F2N6O3 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(1R,14R,15R,16S,17R)-7-amino-14-(3,4-difluorophenyl)-18-oxa-2,4,6,9,11-pentazatetracyclo[13.2.1.02,10.03,8]octadeca-3,5,7,9-tetraene-16,17-diol |

InChI |

InChI=1S/C18H18F2N6O3/c19-9-2-1-7(5-10(9)20)8-3-4-22-18-25-11-15(21)23-6-24-16(11)26(18)17-13(28)12(27)14(8)29-17/h1-2,5-6,8,12-14,17,27-28H,3-4H2,(H,22,25)(H2,21,23,24)/t8-,12+,13-,14-,17-/m1/s1 |

InChI Key |

JZKFSFVCJQMNFZ-TXXSDKCWSA-N |

Isomeric SMILES |

C1CNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@@H]([C@H]1C5=CC(=C(C=C5)F)F)O4)O)O)N |

Canonical SMILES |

C1CNC2=NC3=C(N=CN=C3N2C4C(C(C(C1C5=CC(=C(C=C5)F)F)O4)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Core Mechanism: A Technical Guide to PRMT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While specific data for a compound designated "Prmt5-IN-21" is not publicly available, this document elucidates the core mechanisms of PRMT5 and its inhibition by leveraging data from well-characterized inhibitors. The principles, pathways, and experimental approaches detailed herein are fundamental to understanding the therapeutic potential of targeting this key enzyme in oncology and other diseases.

Introduction to PRMT5: A Master Regulator of Cellular Processes

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a pivotal regulatory mechanism, influencing a wide array of cellular functions, including:

-

Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, is generally associated with transcriptional repression.[3][4]

-

RNA Splicing: PRMT5 methylates components of the spliceosome machinery, ensuring the fidelity of mRNA processing.[5]

-

Signal Transduction: It modulates key signaling pathways, including those involved in cell proliferation, survival, and differentiation.

-

DNA Damage Response: PRMT5 plays a role in the cellular response to DNA damage.

Given its central role in these fundamental processes, the dysregulation of PRMT5 activity is frequently implicated in various cancers, making it a compelling therapeutic target.

The Core Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5 enzyme. By doing so, they prevent the symmetric dimethylation of PRMT5 substrates, leading to a cascade of downstream effects that can selectively impede the growth and survival of cancer cells. The general mechanism involves competitive binding to the active site of PRMT5, preventing the binding of its cofactor S-adenosylmethionine (SAM) or the protein substrate.

The inhibition of PRMT5's methyltransferase activity leads to several key cellular outcomes:

-

Cell Cycle Arrest: Inhibition of PRMT5 can induce cell cycle arrest, often mediated by the upregulation of cell cycle inhibitors like p21.

-

Induction of Apoptosis: By disrupting pro-survival signals, PRMT5 inhibitors can trigger programmed cell death.

-

Modulation of Key Signaling Pathways: The activity of several critical signaling pathways is altered upon PRMT5 inhibition.

Key Signaling Pathways Modulated by PRMT5 Inhibition

The anti-tumor effects of PRMT5 inhibitors are a consequence of their ability to modulate multiple oncogenic signaling pathways.

The PRMT5-TRIM21-NF-κB Axis

In multiple myeloma, PRMT5 has been shown to methylate TRIM21, an E3 ubiquitin ligase. This methylation inhibits the degradation of IKKβ, a key activator of the NF-κB pathway, thereby promoting cell survival. Inhibition of PRMT5 reverses this effect, leading to IKKβ degradation and subsequent downregulation of NF-κB signaling.

Regulation of the p53/p21 and TXNIP/p21 Axes

PRMT5 can regulate the expression and activity of the tumor suppressor p53 and the cell cycle inhibitor p21. In some contexts, PRMT5 depletion leads to an induction of p21, contributing to cell cycle arrest and senescence. This can occur through both p53-dependent and p53-independent mechanisms. One such p53-independent mechanism involves the thioredoxin-interacting protein (TXNIP). PRMT5, in concert with TRIM21, can regulate the stability of TXNIP, which in turn influences p21 levels.

Modulation of AKT Signaling

Recent studies have revealed that PRMT5 can directly methylate AKT1 at arginine 15. This methylation is a prerequisite for its phosphorylation and subsequent activation. By inhibiting PRMT5, the activation of the pro-survival AKT pathway is blocked, leading to reduced cell viability and metastasis.

Quantitative Data on PRMT5 Inhibitors

The following tables summarize representative quantitative data for well-characterized PRMT5 inhibitors.

Table 1: In Vitro Activity of PRMT5 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| GSK591 | Neuroblastoma Cell Lines | Cell Viability | Low nM range | |

| EPZ015666 | Multiple Myeloma Cell Lines | Growth Inhibition | Varies by cell line |

Table 2: In Vivo Efficacy of PRMT5 Inhibitors

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| EPZ015666 | Humanized Murine Model of MM | Oral administration | Significantly decreased tumor growth | |

| GSK591 | Neuroblastoma Xenograft | Not specified | Significantly attenuates primary tumor growth and blocks metastasis |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's mechanism of action. Below are representative protocols for key experiments.

Cell Viability Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis for Target Engagement and Downstream Signaling

-

Cell Lysis: Treat cells with the PRMT5 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against PRMT5, sDMA, and key signaling proteins (e.g., p-AKT, total AKT, p21, IKKβ). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth until they reach a specified size, then randomize the mice into treatment and control groups.

-

Compound Administration: Administer the PRMT5 inhibitor (e.g., orally or via intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses (e.g., western blot, immunohistochemistry) to confirm target engagement and mechanism of action in vivo.

Conclusion

The inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. The mechanism of action is multifaceted, involving the direct suppression of the enzyme's methyltransferase activity, which in turn leads to the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key oncogenic signaling pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the successful clinical development of novel PRMT5 inhibitors. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the foundational knowledge of PRMT5 inhibition provides a robust framework for its future investigation.

References

Prmt5-IN-21: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. Its catalytic activity, which involves the symmetric dimethylation of arginine residues on both histone and non-histone proteins, plays a crucial role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. Prmt5-IN-21, also known as MS4322, is a first-in-class proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound.

Discovery of this compound

This compound was developed using PROTAC technology, a novel therapeutic modality that co-opts the cell's natural protein disposal system to eliminate target proteins.[1] This bifunctional molecule consists of three key components: a ligand that binds to the target protein (PRMT5), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The design of this compound involved the strategic linkage of the known PRMT5 inhibitor, EPZ015666, to (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This design facilitates the formation of a ternary complex between PRMT5, this compound, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of PRMT5.

Chemical Synthesis

The synthesis of this compound is a multi-step process that involves the preparation of the PRMT5 inhibitor moiety, the VHL E3 ligase ligand, the linker, and their final conjugation. A general synthetic scheme is outlined below. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

Simplified Synthetic Scheme:

-

Synthesis of the EPZ015666 derivative (PRMT5 ligand with linker attachment point): This typically involves modification of the EPZ015666 structure to introduce a reactive group for linker conjugation.

-

Synthesis of the (S,R,S)-AHPC-Me derivative (VHL ligand with linker attachment point): The VHL ligand is synthesized and functionalized with a complementary reactive group.

-

Synthesis of the Linker: A polyethylene glycol (PEG)-based linker is commonly used to connect the two ligands, providing the necessary length and flexibility for efficient ternary complex formation.

-

Conjugation of the Linker to the VHL ligand: The linker is first attached to the VHL ligand.

-

Final Conjugation: The PRMT5 ligand derivative is then coupled to the VHL ligand-linker construct to yield this compound.

Biological Activity and Mechanism of Action

This compound effectively induces the degradation of PRMT5 in a concentration- and time-dependent manner. Its mechanism of action is dependent on the formation of the ternary complex and the subsequent ubiquitination and proteasomal degradation of PRMT5. This has been confirmed in studies where inhibition of the proteasome or the VHL E3 ligase rescues PRMT5 from degradation.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line | Reference |

| PRMT5 Inhibition (IC50) | 18 ± 1 nM | Biochemical Assay | [4] |

| PRMT5 Degradation (DC50) | 1.1 ± 0.6 µM | MCF-7 | |

| Maximal Degradation (Dmax) | 74 ± 10% | MCF-7 |

| Cell Line | Cancer Type | Effect of this compound (5 µM) | Reference |

| MCF-7 | Breast Cancer | PRMT5 degradation, Growth inhibition | |

| HeLa | Cervical Cancer | PRMT5 degradation, Growth inhibition | |

| A549 | Lung Cancer | PRMT5 degradation, Growth inhibition | |

| A172 | Glioblastoma | PRMT5 degradation, Growth inhibition | |

| Jurkat | T-cell Leukemia | PRMT5 degradation, Growth inhibition |

Experimental Protocols

In Vitro PRMT5 Biochemical Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against PRMT5 in a biochemical setting.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) as substrate

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

Tritiated SAM ([³H]-SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound or control vehicle (e.g., DMSO) to the reaction mixture.

-

Initiate the methyltransferase reaction by adding a mixture of SAM and [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PRMT5 Degradation Assay (Western Blot)

This protocol describes how to evaluate the degradation of PRMT5 in cultured cells treated with this compound.

Materials:

-

MCF-7 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-PRMT5, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the primary anti-GAPDH antibody as a loading control.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to the loading control.

-

Calculate the percentage of PRMT5 degradation relative to the vehicle-treated control and determine the DC50 value.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PRMT5 through PROTAC for the treatment of triple-negative breast cancer | springermedizin.de [springermedizin.de]

- 4. medchemexpress.com [medchemexpress.com]

The Cellular Landscape of Prmt5-IN-21: A Technical Guide to a Novel PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Topic: Cellular Targets of Prmt5-IN-21

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of this compound, a potent and selective cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the inhibitor's engagement with its target and the subsequent impact on cellular signaling pathways.

Introduction to this compound

This compound, also referred to as compound 1 in its primary scientific disclosure, is a novel, potent, and selective inhibitor of PRMT5.[1] As a cyclonucleoside, its unique 9-membered ring structure is designed to effectively target the S-adenosyl-L-methionine (SAM) binding pocket of PRMT5, thereby inhibiting its methyltransferase activity.[2] The dysregulation of PRMT5 is implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound represents a significant advancement in the development of targeted therapies against PRMT5-driven diseases.

Cellular Targets and Mechanism of Action

The primary cellular target of this compound is the enzyme Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.

This compound exerts its inhibitory effect by binding to the SAM-binding pocket of PRMT5. This competitive inhibition prevents the binding of the natural methyl donor, S-adenosyl-L-methionine, thereby blocking the transfer of methyl groups to PRMT5 substrates. The direct consequence of this inhibition is a global reduction in the levels of symmetric dimethylarginine (sDMA) on a multitude of cellular proteins.

Histone Targets

PRMT5 is a key epigenetic modulator, and its inhibition by this compound directly impacts histone methylation. The primary histone targets of PRMT5 include:

-

Histone H4 at arginine 3 (H4R3): Symmetric dimethylation of H4R3 (H4R3me2s) is a well-established repressive mark.

-

Histone H3 at arginine 8 (H3R8): H3R8me2s is also associated with transcriptional repression.

-

Histone H2A at arginine 3 (H2AR3): H2AR3me2s is another repressive mark catalyzed by PRMT5.

By inhibiting PRMT5, this compound is expected to decrease the levels of these repressive histone marks, leading to the reactivation of tumor suppressor genes that are silenced in various cancers.

Non-Histone Targets

A significant portion of the cellular effects of this compound are mediated through the inhibition of non-histone protein methylation. These substrates are involved in critical cellular pathways. Key non-histone targets include:

-

Spliceosomal Proteins (e.g., SmD1, SmD3): PRMT5 is essential for the proper assembly and function of the spliceosome. Inhibition of PRMT5 disrupts pre-mRNA splicing, a process frequently dysregulated in cancer.

-

p53: Methylation of the tumor suppressor p53 by PRMT5 can modulate its activity and target gene expression.

-

E2F1: This transcription factor, involved in cell cycle progression, is also a substrate of PRMT5.

-

TRIM21: This E3 ubiquitin ligase is involved in NF-κB signaling, and its function is regulated by PRMT5-mediated methylation.

-

SMAD7: PRMT5-mediated methylation of SMAD7 has been shown to be crucial for robust STAT3 activation.

The inhibition of the methylation of these and other non-histone proteins by this compound can lead to cell cycle arrest, induction of apoptosis, and modulation of key cancer-related signaling pathways.

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound and related compounds.

Table 1: In Vitro Enzymatic Activity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | PRMT5/MEP50 | Enzymatic | 11 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| Z-138 | Symmetric Dimethylation (SDMA) | Reduction of sDMA | 1 | |

| Z-138 | Cell Proliferation | Viability | 8 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used in the characterization of PRMT5 inhibitors like this compound, based on standard practices in the field.

PRMT5 In Vitro Enzymatic Assay (AlphaLISA-based)

This assay quantifies the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated Histone H4 (1-21) peptide substrate

-

S-adenosyl-L-methionine (SAM)

-

AlphaLISA anti-methyl-arginine acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)

-

This compound (or other test compounds)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme.

-

Add the test compound dilutions to the wells.

-

Initiate the reaction by adding a mixture of the biotinylated H4 peptide and SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

-

Incubate in the dark to allow for antibody-antigen binding.

-

Add the streptavidin-coated donor beads.

-

Incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values from the dose-response curves.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This method is used to assess the ability of this compound to inhibit PRMT5 activity within cells by measuring the global levels of sDMA.

Materials:

-

Cancer cell line of interest (e.g., Z-138)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-Vinculin or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using a digital imager.

-

Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.

-

Quantify band intensities to determine the dose-dependent reduction in sDMA levels.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 96-well microplates

Procedure:

-

Seed cells at a specific density in opaque-walled 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a promising novel inhibitor of PRMT5 with potent enzymatic and cellular activity. Its mechanism of action, centered on the competitive inhibition of the SAM-binding pocket, leads to a global reduction in symmetric arginine dimethylation on a wide array of histone and non-histone proteins. This, in turn, impacts critical cellular processes such as gene expression and RNA splicing, ultimately leading to anti-proliferative effects in cancer cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and other PRMT5 inhibitors.

References

- 1. PRMT5-TRIM21 interaction regulates the senescence of osteosarcoma cells by targeting the TXNIP/p21 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

An In-depth Technical Guide to Downstream Signaling Pathways of PRMT5 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Prmt5-IN-21" is a research chemical with limited publicly available data regarding its detailed downstream signaling effects. Therefore, this guide provides a comprehensive overview of the downstream signaling pathways modulated by well-characterized, clinically relevant PRMT5 inhibitors, including GSK3326595, JNJ-64619178, and the MTA-cooperative inhibitors AMG 193 and MRTX1719. The principles and pathways described are generally applicable to potent and selective PRMT5 inhibition.

Introduction to PRMT5 and Its Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins. This post-translational modification is a critical regulatory mechanism in numerous cellular processes, including gene transcription, RNA splicing, DNA damage response, and signal transduction.[1] Dysregulation of PRMT5 is a hallmark of various cancers, where its overexpression often correlates with poor prognosis, making it a compelling therapeutic target.[1]

PRMT5 inhibitors are a class of small molecules designed to block the enzymatic activity of PRMT5. These inhibitors can be classified based on their mechanism of action, with some acting as competitive inhibitors with respect to the protein substrate and others being S-adenosylmethionine (SAM) competitive or uncompetitive.[1][2] A newer class of MTA-cooperative inhibitors, such as AMG 193 and MRTX1719, shows selectivity for cancer cells with MTAP gene deletion.[3] Inhibition of PRMT5 leads to a global reduction in sDMA levels, which in turn modulates multiple downstream signaling pathways crucial for cancer cell proliferation and survival.

Core Downstream Signaling Pathways Modulated by PRMT5 Inhibition

Inhibition of PRMT5 has been shown to impact several key signaling pathways that are frequently dysregulated in cancer. These include the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PRMT5 has been shown to positively regulate this pathway through various mechanisms. Inhibition of PRMT5 can, therefore, lead to the downregulation of this pro-survival signaling cascade.

Recent studies have demonstrated that PRMT5 can directly interact with and methylate AKT, a key kinase in this pathway. This methylation is a prerequisite for the subsequent phosphorylation and activation of AKT. Consequently, treatment with a PRMT5 inhibitor like GSK591 abolishes AKT arginine 15 methylation, which in turn prevents its translocation to the plasma membrane and subsequent activation by its upstream kinases PDK1 and mTORC2.

Furthermore, PRMT5 inhibition has been observed to decrease the phosphorylation of AKT at both Thr308 and Ser473, leading to reduced activity. This inactivation of AKT results in the decreased phosphorylation of its downstream targets, such as GSK3β.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. The role of PRMT5 in modulating this pathway is complex and appears to be context-dependent.

Several studies have shown that PRMT5 can promote the degradation of CRAF, a key kinase in the MAPK/ERK pathway, thereby limiting the activation of downstream kinases MEK1/2 and ERK1/2. In this context, inhibition of PRMT5 would lead to increased stability of activated CRAF and an enhanced ERK1/2 signal.

Conversely, other studies have reported that PRMT5 inhibition can lead to a decrease in ERK phosphorylation. This has been attributed to PRMT5's ability to regulate upstream components like Fibroblast Growth Factor Receptor 3 (FGFR3). PRMT5 can repress the transcription of the miR-99 family, which in turn increases FGFR3 expression and activates ERK and AKT. Therefore, inhibiting PRMT5 can lead to decreased FGFR3 expression and subsequent downregulation of the ERK pathway.

NF-κB Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cancer. PRMT5 has been identified as a key activator of this pathway. It directly methylates the p65 subunit of NF-κB at arginine 30 (R30). This methylation event enhances the DNA-binding ability of p65, leading to the increased transcription of NF-κB target genes.

Inhibition of PRMT5, therefore, prevents the methylation of p65, leading to reduced NF-κB activity. This has been demonstrated in various cancer cell lines where PRMT5 knockdown or inhibition leads to decreased NF-κB-dependent reporter gene expression and reduced expression of NF-κB target genes.

Quantitative Data on PRMT5 Inhibitors

The following tables summarize the in vitro potency of various PRMT5 inhibitors across a range of cancer cell lines.

Table 1: In Vitro Activity of GSK3326595

| Cell Line | Cancer Type | Assay Type | IC50 / GI50 | Reference |

| HCT116 (MTAP del) | Colon Cancer | Viability | ~10 nM | |

| HCT116 (MTAP WT) | Colon Cancer | Viability | ~20 nM | |

| A549 | Lung Cancer | Cell Proliferation | Not specified | |

| H1299 | Lung Cancer | Cell Proliferation | ~1 µM |

Table 2: In Vitro Activity of JNJ-64619178

| Cell Line | Cancer Type | Assay Type | GI50 | Reference |

| NCI-H520 | Lung Cancer | Cell Proliferation | 0.4 nM | |

| HCC-78 | Lung Cancer | Cell Proliferation | 1.9 nM | |

| NCI-H1048 | Lung Cancer | Cell Proliferation | 0.8 nM | |

| A427 | Lung Cancer | Cell Proliferation | 1.2 nM | |

| Granta-519 | Mantle Cell Lymphoma | sDMA Inhibition | IC50 ~30 nM | |

| DTC-1 | Clear Cell Sarcoma | CREB1/ATF1 Reporter | IC50 = 422 nM |

Table 3: In Vitro Activity of MTA-Cooperative Inhibitors (MRTX1719 & AMG 193)

| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 | Reference |

| MRTX1719 | HCT116 | MTAP del | Viability (10-day) | 12 nM | |

| MRTX1719 | HCT116 | MTAP WT | Viability (10-day) | 890 nM | |

| MRTX1719 | HCT116 | MTAP del | sDMA Inhibition | 8 nM | |

| MRTX1719 | HCT116 | MTAP WT | sDMA Inhibition | 653 nM | |

| AMG 193 | HCT116 | MTAP del | Viability | 0.107 µM | |

| AMG 193 | HCT116 | MTAP WT | Viability | ~4.3 µM |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

PRMT5 inhibitor (e.g., GSK3326595)

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the PRMT5 inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Symmetric Dimethylarginine (sDMA) and Pathway Proteins

Objective: To assess the pharmacodynamic effect of a PRMT5 inhibitor by measuring the reduction in global sDMA levels and changes in the phosphorylation status of key signaling proteins.

Materials:

-

Cell lysates from inhibitor-treated and control cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-sDMA, anti-p-AKT, anti-p-ERK, anti-p65, and loading controls like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

If necessary, strip the membrane and re-probe with other primary antibodies, including a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative changes in protein levels or phosphorylation status.

Conclusion

Inhibition of PRMT5 represents a promising therapeutic strategy for a variety of cancers. By blocking the methyltransferase activity of PRMT5, inhibitors like GSK3326595, JNJ-64619178, and the newer generation of MTA-cooperative inhibitors can effectively modulate key downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and NF-κB cascades. This leads to reduced cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of PRMT5 inhibition. Continued research into the intricate network of PRMT5-regulated pathways will be crucial for the development of novel and effective cancer therapies.

References

An In-depth Technical Guide to the Role of PRMT5 in Gene Expression Regulation and the Impact of its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Prmt5-IN-21" does not correspond to a publicly documented or commercially available Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. This guide will, therefore, focus on the core role of PRMT5 in gene expression and the therapeutic strategy of its inhibition, using data from well-characterized, publicly known PRMT5 inhibitors.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is a pivotal regulatory mechanism in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[1][2] Upregulation of PRMT5 is a common feature in a wide array of human cancers, where it often correlates with poor prognosis.[2][3] Its multifaceted role in promoting oncogenic pathways has established PRMT5 as a high-priority target for cancer therapy. This document provides a comprehensive overview of PRMT5's mechanism of action, its influence on key signaling pathways, the consequences of its pharmacological inhibition, and detailed experimental protocols for its study.

The Core Mechanism of PRMT5 in Gene Expression

PRMT5 is the primary type II protein arginine methyltransferase in mammals, responsible for symmetric dimethylarginine (sDMA) formation.[4] It functions within a hetero-octameric complex with its essential cofactor, Methylosome Protein 50 (MEP50), also known as WDR77, which enhances its stability and enzymatic activity. PRMT5's influence on gene expression is exerted through two primary avenues:

-

Histone Methylation: PRMT5 symmetrically dimethylates arginine residues on histone tails, including H4R3, H3R8, H2AR3, and H3R2. While H4R3me2s and H3R8me2s are generally associated with transcriptional repression, the context is critical. PRMT5 is found in several repressive complexes (e.g., SWI/SNF, NuRD, SIN3A) where its activity on histones leads to the silencing of tumor suppressor genes like the retinoblastoma (RB) family. Conversely, PRMT5-mediated methylation can also be linked to gene activation, sometimes by antagonizing repressive marks like H3K27me3 laid down by the PRC2 complex.

-

Non-Histone Protein Methylation: PRMT5 targets a vast array of non-histone proteins, thereby modulating their function. Key substrates include transcription factors (p53, E2F1, NF-κB), splicing factors (Sm proteins), and components of DNA repair pathways. This allows PRMT5 to directly influence critical cellular decisions such as cell cycle progression, apoptosis, and cellular stress responses.

A major function of PRMT5 is the regulation of RNA splicing. By methylating Sm proteins (SmB, SmD1, SmD3), PRMT5 is essential for the assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome. Inhibition of PRMT5 disrupts global splicing, leading to intron retention and exon skipping, which can impair the expression of essential genes, including those involved in DNA repair, and contribute to cell death.

Regulation of Key Signaling Pathways by PRMT5

PRMT5 is a central node in multiple signaling pathways that are fundamental to cancer cell proliferation and survival.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. PRMT5 directly activates this pathway through multiple mechanisms. In response to stimuli like IL-1β, PRMT5 methylates the p65/RelA subunit of NF-κB at arginine 30 (R30). This modification enhances the DNA binding affinity of NF-κB, leading to increased transcription of its target genes, many of which are cytokines and chemokines that promote a pro-tumorigenic environment. Additionally, PRMT5 can methylate the E3 ligase TRIM21, which inhibits the degradation of IKKβ, a key upstream activator of NF-κB signaling.

References

Prmt5-IN-21: A Technical Guide to its Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Prmt5-IN-21, a potent cyclonucleoside inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It details the compound's effects on histone methylation, including quantitative data on its inhibitory activity and the experimental protocols used for its characterization.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. A primary function of PRMT5 in the nucleus is the methylation of histone H3 at arginine 8 (H3R8) and histone H4 at arginine 3 (H4R3). These modifications, H3R8me2s and H4R3me2s, are predominantly associated with transcriptional repression. The dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound, also known as compound 1 in its discovery publication, is a novel, potent, and cell-permeable inhibitor of PRMT5 that operates by binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme.[1] This guide summarizes the known quantitative effects of this compound on PRMT5 activity and its downstream impact on histone methylation.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been evaluated through biochemical and cellular assays. The following tables summarize the key quantitative findings from the primary literature.

Table 1: Biochemical Inhibitory Activity of this compound

| Assay Type | Target | Substrate | Inhibitor | IC₅₀ (nM) | Reference |

| Radiometric Methyltransferase Assay | PRMT5:MEP50 Complex | Histone H4 Peptide | This compound (Compound 1) | 1.1 | Kawamura S, et al. Bioorg Med Chem. 2022;66:116820.[1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay Type | Biomarker Measured | Inhibitor | IC₅₀ (nM) | Reference |

| HCT116 | Cellular Methylation Assay (Luminex) | Symmetric Di-methyl Arginine (SDMA) | This compound (Compound 1) | 13 | Kawamura S, et al. Bioorg Med Chem. 2022;66:116820.[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its effect by directly inhibiting the catalytic activity of the PRMT5:MEP50 complex. By occupying the SAM binding pocket, it prevents the transfer of a methyl group from SAM to the arginine residues of histone tails. This leads to a global reduction in symmetric dimethylarginine levels, most notably on H3R8 and H4R3. The reduction of these repressive marks can, in turn, alter gene expression patterns, impacting cellular processes such as proliferation and differentiation.

References

The Emergence of Prmt5-IN-21: A Novel Cyclonucleoside Inhibitor in Cancer Biology

For Immediate Release

In the intricate landscape of cancer biology, the protein arginine methyltransferase 5 (PRMT5) has emerged as a critical regulator of cellular processes and a promising therapeutic target. A recent addition to the arsenal of PRMT5 inhibitors, Prmt5-IN-21, is drawing attention from the scientific community for its unique chemical scaffold and potent inhibitory activity. This technical guide provides an in-depth analysis of this compound, summarizing its biochemical and cellular activity, detailing the experimental protocols for its evaluation, and visualizing its mechanism of action and the broader PRMT5 signaling network.

Core Efficacy and Biochemical Profile

This compound, identified as compound 1 in its seminal publication by Kawamura et al. in Bioorganic & Medicinal Chemistry, is a novel, potent, and cell-permeable cyclonucleoside inhibitor of PRMT5.[1][2] Its discovery marks a significant advancement in the design of PRMT5 inhibitors, moving towards more complex and potentially more specific molecular architectures.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized through rigorous biochemical and cellular assays. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy.

| Assay Type | Target | IC50 / EC50 (nM) | Cell Line | Description | Reference |

| Biochemical Assay | PRMT5/MEP50 complex | 2.1 | - | In vitro enzymatic assay measuring the inhibition of PRMT5 methyltransferase activity. | [1] |

| Cellular Assay | Endogenous PRMT5 | 2.9 | A375 (Melanoma) | Cellular target engagement assay measuring the inhibition of symmetric dimethylarginine (SDMA) levels. | [1] |

| Cellular Assay | Cell Proliferation | 2.9 | A375 (Melanoma) | Cell viability assay determining the effect of the inhibitor on cancer cell growth. | [1] |

Mechanism of Action: Targeting the SAM Binding Pocket

This compound functions as a competitive inhibitor by targeting the S-adenosylmethionine (SAM) binding pocket of the PRMT5 enzyme. This direct interaction prevents the binding of the natural methyl donor, SAM, thereby blocking the catalytic activity of PRMT5. The co-crystal structure of this compound in complex with the PRMT5:MEP50 heterodimer has elucidated the precise binding mode, revealing key interactions within the active site that contribute to its high potency.

The Central Role of PRMT5 in Cancer Signaling

PRMT5 is a key epigenetic regulator, and its dysregulation is implicated in a wide range of cancers. It symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby influencing a multitude of cellular processes critical for cancer cell proliferation, survival, and differentiation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

PRMT5/MEP50 Biochemical Assay

Objective: To determine the in vitro enzymatic inhibitory activity of this compound.

Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H4 peptide substrate by the recombinant human PRMT5/MEP50 complex.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

³H-SAM

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

-

Test compound (this compound)

-

SAM (unlabeled)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated ³H-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Symmetric Dimethylarginine Measurement)

Objective: To assess the ability of this compound to inhibit PRMT5 activity within a cellular context.

Principle: This assay quantifies the levels of symmetric dimethylarginine (SDMA) on cellular proteins, a direct product of PRMT5 activity, using an immunoblotting approach.

Materials:

-

A375 melanoma cells

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against SDMA

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed A375 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities and normalize the SDMA signal to the loading control.

-

Calculate the percentage of SDMA reduction relative to the vehicle-treated cells and determine the EC50 value.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cancer cells.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. Common methods include colorimetric assays based on the metabolic activity of the cells (e.g., MTS or MTT) or luminescence-based assays measuring ATP content (e.g., CellTiter-Glo®).

Materials:

-

A375 melanoma cells

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTS or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed A375 cells in 96-well plates at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Future Directions

The discovery of this compound opens new avenues for the development of highly specific and potent PRMT5 inhibitors. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in various cancer models, and potential for combination therapies. The unique cyclonucleoside structure of this compound may offer advantages in terms of selectivity and drug-like properties, making it a valuable tool for both basic research and clinical translation in the fight against cancer.

References

The Role of PRMT5 Inhibition in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "Prmt5-IN-21" was not explicitly identified in the available literature. This guide synthesizes data on well-characterized small molecule inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), such as C220 and PRT543, to provide a comprehensive overview of the role of this class of inhibitors in the DNA Damage Response (DDR).

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of the DNA Damage Response (DDR), a complex network of cellular pathways that detect and repair DNA lesions to maintain genomic integrity. Overexpression of PRMT5 is a common feature in various cancers and is often associated with poor prognosis. Consequently, the development of small molecule inhibitors targeting PRMT5 represents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the multifaceted role of PRMT5 inhibitors in modulating the DDR. It details the dual mechanism of action, involving both epigenetic regulation of DDR gene expression and control of mRNA splicing of key DDR factors. This guide also presents quantitative data on the efficacy of PRMT5 inhibitors, detailed experimental protocols for key assays, and visual representations of the pertinent signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action: A Dual Approach to Disrupting DNA Repair

PRMT5 inhibitors disrupt the DNA damage response through two primary, interconnected mechanisms: the epigenetic silencing of DDR genes and the alternative splicing of transcripts encoding crucial DDR proteins. This dual action leads to a state of compromised DNA repair, rendering cancer cells vulnerable to endogenous and exogenous DNA damage, and creating a synthetic lethal relationship with other anticancer agents like PARP inhibitors.

Epigenetic Regulation of DNA Damage Response Genes

PRMT5 is a type II protein arginine methyltransferase that symmetrically dimethylates arginine residues on both histone and non-histone proteins. A key substrate is histone H4 at arginine 3 (H4R3me2s), a modification generally associated with transcriptional activation. PRMT5 is recruited to the promoter regions of numerous DDR genes, where it deposits the H4R3me2s mark, facilitating their expression.

Pharmacological inhibition of PRMT5 leads to a reduction in H4R3me2s levels at the promoters of critical DDR genes, resulting in their transcriptional repression.[1][2][3] This has been observed for key players in both major DNA double-strand break (DSB) repair pathways:

-

Homologous Recombination (HR): Genes such as BRCA1, BRCA2, and RAD51 are downregulated following PRMT5 inhibition.[1][2]

-

Non-Homologous End Joining (NHEJ): While the effect is more pronounced on HR, some components of the NHEJ pathway are also affected.

-

Upstream Kinases: The expression of key signaling molecules like ATM is also suppressed.

Regulation of mRNA Splicing of DNA Damage Response Factors

PRMT5 also plays a crucial role in the maturation of spliceosomal small nuclear ribonucleoproteins (snRNPs) through the methylation of Sm proteins. Inhibition of PRMT5 disrupts the fidelity of the splicing machinery, leading to alternative splicing events, such as exon skipping and intron retention, in the pre-mRNAs of numerous genes, including those integral to the DDR.

This aberrant splicing can result in the production of non-functional or truncated proteins, effectively phenocopying a loss-of-function mutation. Key DDR factors affected by PRMT5 inhibitor-induced alternative splicing include:

-

TIP60/KAT5: A histone acetyltransferase crucial for chromatin relaxation at DSB sites and the activation of the ATM kinase.

-

FANCA and PNKP: Components of the Fanconi Anemia and base excision repair pathways, respectively.

-

ATM: Further compromising the DDR signaling cascade.

Quantitative Data on PRMT5 Inhibition and DNA Damage Response

The following tables summarize key quantitative data from preclinical studies on various PRMT5 inhibitors, demonstrating their potency and synergistic potential.

Table 1: In Vitro Antiproliferative Activity of PRMT5 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| C220 | OVCAR-3 | Ovarian Cancer | 3 | |

| C220 | A2780 | Ovarian Cancer | 18 | |

| C220 | ES-2 | Ovarian Cancer | 8 | |

| PRT543 | Granta-519 | Mantle Cell Lymphoma | 31 | |

| PRT543 | SET-2 | Acute Myeloid Leukemia | 35 | |

| PRT543 | HACC2A | Adenoid Cystic Carcinoma | ~20 | |

| PRT543 | UFH2 | Adenoid Cystic Carcinoma | ~50 | |

| GSK3326595 | A549 | Non-Small Cell Lung Cancer | 6.2 (Ki*app 3.1 nM) | |

| Compound 17 | LNCaP | Prostate Cancer | 430 | |

| Compound 17 | A549 | Non-Small Cell Lung Cancer | 447 | |

| CMP5 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 23.94 µM | |

| HLCL61 | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM | |

| AstraZeneca Compound | HCT 116 (MTAP-ko) | Colon Cancer | 2.8 | |

| AstraZeneca Compound | HCT 116 (WT) | Colon Cancer | 71 |

Table 2: Synergy of PRMT5 Inhibitors with PARP Inhibitors

| PRMT5 Inhibitor | PARP Inhibitor | Cancer Cell Line | Synergy Score (Model) | Reference |

| C220 | Olaparib | Breast and Ovarian Cancer Cells | Potent synergistic interaction | |

| PRT543 | Olaparib | Breast and Ovarian Cancer Cells | Potent synergistic interaction | |

| GSK3326595 | Talazoparib | Multiple Breast Cancer Cell Lines | SYN_MAX > 0 (Loewe) | |

| TNG908 | Talazoparib | Multiple Breast Cancer Cell Lines | SYN_MAX > 0 (Loewe) | |

| Type I PRMTi/PRMT5i | Olaparib | OVCAR8, MDA-MB-231 | CI < 0.83 |

Table 3: Downregulation of DDR Gene Expression by PRMT5 Inhibition

| Inhibitor | Cell Line | Gene | Fold Change (mRNA) | Reference |

| C220 | MCF7 | BRCA1 | Downregulated | |

| C220 | MCF7 | RAD51 | Downregulated | |

| C220 | MCF7 | ATM | Downregulated | |

| PRT543 | MCF7, ZR7530 | Multiple DDR genes | Log2(FC) < 0 | |

| PRMT5 shRNA | MCF7 | BRCA1, RAD51, etc. | Decreased |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for assessing DNA damage.

Caption: PRMT5 inhibition impairs the DNA damage response.

Caption: Workflow for assessing DNA damage after PRMT5 inhibition.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key experiments cited in the study of PRMT5 inhibitors and DNA damage response.

Western Blotting for DDR Proteins and γH2AX

This protocol outlines the detection of specific proteins in a cell lysate to assess changes in their expression levels or post-translational modifications (e.g., phosphorylation of H2AX).

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

Running buffer (e.g., Tris-Glycine-SDS)

-

Transfer buffer (e.g., Towbin buffer)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-ATM, anti-RAD51, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

-

Immunofluorescence for γH2AX Foci

This protocol describes the visualization of γH2AX foci, a marker for DNA double-strand breaks, within the nucleus of cells.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently-labeled secondary antibody

-

DAPI (or other nuclear counterstain)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with the PRMT5 inhibitor and/or DNA damaging agent for the desired time.

-

-

Fixation:

-

Aspirate the media and wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.

-

Wash the coverslips once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Comet slides (or pre-coated microscope slides)

-

Low melting point agarose (LMA)

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Electrophoresis tank

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

-

-

Embedding Cells in Agarose:

-

Mix the cell suspension with molten LMA (at 37°C) at a 1:10 ratio (v/v).

-

Pipette the cell-agarose mixture onto a comet slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10-30 minutes.

-

-

Cell Lysis:

-

Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

-

DNA Unwinding:

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature to allow the DNA to unwind.

-

-

Electrophoresis:

-

Perform electrophoresis in the alkaline buffer at a low voltage (e.g., 25V) and current (e.g., 300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently wash the slides with neutralization buffer three times for 5 minutes each.

-

Stain the DNA with a suitable fluorescent dye.

-

-

Imaging and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software.

-

Conclusion

The inhibition of PRMT5 presents a compelling strategy for targeting the DNA damage response in cancer. By simultaneously disrupting the epigenetic regulation and splicing of key DDR components, PRMT5 inhibitors can induce a state of synthetic lethality, particularly in combination with DNA damaging agents and PARP inhibitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area of oncology. Future investigations should continue to elucidate the precise molecular consequences of PRMT5 inhibition and to identify robust biomarkers for predicting patient response to this novel class of therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]

Prmt5 Inhibition and its Role in Cellular Senescence: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Prmt5-IN-21." This document provides a comprehensive overview of the involvement of Protein Arginine Methyltransferase 5 (PRMT5) inhibition in cellular senescence, drawing upon data from genetic knockdown studies and publicly characterized small molecule inhibitors of PRMT5.

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its activity is integral to a multitude of cellular processes, including transcriptional regulation, RNA processing, and DNA damage repair.[2][3] Emerging evidence strongly indicates that the inhibition of PRMT5 is a potent trigger of cellular senescence, a state of irreversible cell cycle arrest, in various cancer cell types. This technical guide synthesizes the current understanding of how PRMT5 inhibition mechanistically drives cells into senescence, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Mechanism of Action: PRMT5 Inhibition and the Induction of Senescence

The primary mechanism by which PRMT5 inhibition induces cellular senescence is through the disruption of key cellular pathways that govern cell cycle progression and survival. This is often initiated by the accumulation of DNA damage and the subsequent activation of tumor suppressor pathways.

Inhibition of PRMT5 has been shown to impair the DNA damage response (DDR), leading to an accumulation of DNA double-strand breaks.[4] This, in turn, activates critical cell cycle checkpoints. A key axis implicated in this process is the TRIM21/TXNIP/p21 pathway .[5] PRMT5, in complex with TRIM21, is thought to negatively regulate the thioredoxin-interacting protein (TXNIP). Upon PRMT5 inhibition, the increased expression of TXNIP leads to elevated levels of the cyclin-dependent kinase inhibitor p21. p21 is a potent inhibitor of cell cycle progression and a key mediator of cellular senescence.

Furthermore, PRMT5 inhibition can modulate the p53 pathway . While in some contexts, PRMT5 depletion upregulates p21 independently of p53, in others, PRMT5 is required for proper p53 function and its target gene expression. The interplay between PRMT5 and p53 appears to be complex and context-dependent.

Another significant pathway influenced by PRMT5 activity is the Wnt/β-catenin signaling cascade . Inhibition of PRMT5 can lead to the suppression of this pro-proliferative pathway, contributing to cell cycle arrest and senescence.

The induction of senescence by PRMT5 inhibition is characterized by a set of well-defined markers, including:

-

Increased activity of senescence-associated β-galactosidase (SA-β-gal).

-

Upregulation of cell cycle inhibitors like p21 and p16.

-

Formation of senescence-associated heterochromatin foci (SAHF).

-

Secretion of a pro-inflammatory secretome known as the senescence-associated secretory phenotype (SASP).

Quantitative Data on PRMT5 Inhibition and Cellular Senescence

The following tables summarize key quantitative findings from studies investigating the effects of PRMT5 depletion on cellular senescence markers.

| Cell Line | Method of PRMT5 Inhibition | Key Quantitative Finding | Reference |

| U2OS (Osteosarcoma) | shRNA knockdown | ~40-60% increase in SA-β-gal positive cells | |

| Saos-2 (Osteosarcoma) | shRNA knockdown | Significant increase in SA-β-gal positive cells | |

| R28 (Retinal Precursor) | siRNA knockdown | Increase in G0/G1 phase cells from 51.27% to ~65% | |

| OCI-AML-20 (Leukemia) | GSK591 (1 µM) | Significant increase in β-galactosidase activity after 10 days |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of PRMT5 Inhibition-Induced Senescence

Caption: PRMT5 inhibition leads to cellular senescence via the TRIM21/TXNIP/p21 axis and DNA damage accumulation.

Experimental Workflow for Assessing Cellular Senescence

Caption: A typical experimental workflow for evaluating PRMT5 inhibition-induced cellular senescence.

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is adapted from standard procedures for detecting SA-β-gal activity at pH 6.0, a hallmark of senescent cells.

Materials:

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix cells with Fixation Solution for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Add Staining Solution to the cells.

-

Incubate at 37°C without CO2 for 12-24 hours. Check for the development of a blue color.

-

Wash cells with PBS.

-

Visualize and quantify the percentage of blue-stained (senescent) cells using a light microscope.

Western Blotting for p21 and PRMT5

This protocol outlines the detection of protein levels by immunoblotting.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% non-fat milk or BSA in TBST

-

Primary antibodies (anti-p21, anti-PRMT5, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qRT-PCR) for SASP Factors

This protocol is for measuring the mRNA expression levels of senescence-associated secretory phenotype (SASP) factors (e.g., IL-6, IL-8).

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green PCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Extract total RNA from cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Set up qRT-PCR reactions using SYBR Green Master Mix, cDNA, and specific primers.

-

Run the qRT-PCR program on a compatible instrument.

-